Pseudolaric acid B-O-beta-D-glucopyranoside

描述

Discovery and Isolation History

The scientific discovery and isolation of pseudolaric acid B-O-beta-D-glucopyranoside represents a significant milestone in natural product chemistry that evolved through decades of systematic research. The initial scientific recognition of antifungal compounds from the source plant material dates back to 1957, when researchers first reported the antimicrobial activities present in traditional Chinese medicinal preparations. This early work established the foundation for subsequent detailed chemical investigations that would eventually lead to the identification of specific bioactive constituents.

The systematic isolation of pseudolaric acids and their glycosidic derivatives gained momentum through the development of sophisticated chromatographic techniques. A landmark study conducted by Han and colleagues in 2009 demonstrated the successful preparative isolation of pseudolaric acids A and B, along with their glucosides, from the root bark of Pseudolarix kaempferi using high-speed counter-current chromatography. This investigation employed a carefully optimized diphase solvent system consisting of n-hexane, ethyl acetate, methanol, and water at specific volumetric ratios (5:5:5:5 and 1:9:4:6) to achieve effective separation of the pseudolaric acids and their glycosidic forms.

The isolation process yielded this compound with remarkable efficiency, obtaining 42 milligrams of the compound from 0.5 grams of crude extract, with purity levels exceeding 97% as determined by high-performance liquid chromatography analysis. The structural confirmation of the isolated compound was accomplished through comprehensive nuclear magnetic resonance spectroscopy analysis, including both proton and carbon-13 nuclear magnetic resonance techniques, supplemented by direct comparison with authenticated reference compounds.

Advanced analytical methodologies have been developed to facilitate the identification and quantification of this compound in complex plant extracts. These protocols have incorporated sophisticated instrumentation including high-performance liquid chromatography coupled with diode array detection, enabling researchers to simultaneously determine multiple diterpenoid components within Pseudolarix kaempferi extracts. The evolution of these analytical approaches has significantly enhanced the precision and reliability of compound identification and quantification procedures.

Taxonomic Distribution in Plant Species

This compound exhibits a highly specific taxonomic distribution pattern, being predominantly associated with coniferous species within the Pinaceae family. The primary source organism, Pseudolarix amabilis, commonly known as the golden larch, represents the most extensively documented natural reservoir of this compound. This species, despite its common name suggesting a relationship with true larches, is phylogenetically more closely related to Keteleeria, Abies, and Cedrus genera within the pine family.

The geographic distribution of Pseudolarix amabilis is remarkably restricted, with the species being endemic to eastern China. The natural range encompasses specific mountainous regions within the provinces of southern Anhui, Zhejiang, Fujian, Jiangxi, Hunan, Hubei, and eastern Sichuan, occurring at elevations ranging from 100 to 1,500 meters above sea level. This limited geographic distribution contributes to the relative scarcity of the compound in nature and underscores the importance of sustainable collection practices for research purposes.

The genus Pseudolarix itself contains three recognized species, including the extant Pseudolarix amabilis and two extinct species, Pseudolarix japonica and Pseudolarix wehrii. Fossil evidence indicates that Pseudolarix species had a broader historical distribution, with Pseudolarix wehrii documented from Early Eocene formations in western North America, and Pseudolarix japonica known from Middle Miocene to Pliocene sediments in Japan and Korea. This evolutionary perspective provides context for understanding the current restricted distribution of compounds like this compound.

Pseudolarix kaempferi, another species within the genus, has also been documented as a source of this compound. The taxonomic relationship between Pseudolarix amabilis and Pseudolarix kaempferi has been subject to botanical debate, with some authorities considering them as synonymous taxa while others maintain their distinction as separate species. This taxonomic complexity has implications for understanding the biosynthetic capacity and chemical profile variations within the genus.

| Species | Geographic Distribution | Elevation Range | Conservation Status |

|---|---|---|---|

| Pseudolarix amabilis | Eastern China (Anhui, Zhejiang, Fujian, Jiangxi, Hunan, Hubei, Sichuan) | 100-1,500 m | Limited range |

| Pseudolarix kaempferi | Eastern China | 100-1,500 m | Taxonomically disputed |

| Pseudolarix wehrii | Western North America (extinct) | Fossil record | Extinct (Early-Late Eocene) |

| Pseudolarix japonica | Japan, Korea (extinct) | Fossil record | Extinct (Middle Miocene-Pliocene) |

Traditional Uses of Parent Plants

The traditional medicinal applications of Pseudolarix species have been deeply embedded in Chinese folk medicine for centuries, with documented therapeutic uses predating scientific isolation of specific compounds by hundreds of years. The processed root bark of Pseudolarix amabilis, known in traditional Chinese medicine as "tujingpi" or Cortex pseudolaricis, has been systematically employed as a therapeutic agent since the 17th century. This traditional materia medica has been specifically prescribed for the treatment of various dermatological conditions, particularly eczema and fungal skin infections.

The preparation methods for traditional medicinal applications involved careful processing and drying of the root bark, which was then incorporated into various therapeutic formulations. Traditional practitioners recognized the specific efficacy of this material against cutaneous mycoses and other skin-related ailments, demonstrating an empirical understanding of the antifungal properties that would later be scientifically validated through chemical analysis. The consistent use of Cortex pseudolaricis across different regions of China indicates a well-established traditional knowledge base regarding its therapeutic properties.

Historical documentation reveals that the antimicrobial applications of Pseudolarix-derived preparations extended beyond simple topical treatments. Traditional formulations often incorporated the processed bark into complex multi-component remedies designed to address systemic conditions associated with fungal infections. These traditional applications demonstrated sophisticated understanding of the compound's bioactive properties, even in the absence of detailed chemical knowledge about specific molecular constituents like this compound.

The traditional processing methods employed for Cortex pseudolaricis involved specific techniques designed to enhance the concentration and bioavailability of active compounds. These methods included controlled drying procedures, grinding to specific particle sizes, and sometimes thermal treatment to modify the chemical profile of the final preparation. The effectiveness of these traditional processing techniques has been validated through modern analytical studies that demonstrate enhanced extraction efficiency of bioactive diterpenoids following traditional preparation methods.

Traditional Chinese medicine texts document the specific indications and contraindications for Cortex pseudolaricis usage, reflecting centuries of empirical observation and clinical experience. The traditional understanding emphasized the compound's particular efficacy against "dampness" and "heat" conditions in traditional Chinese medicine terminology, which correlate with modern understanding of antimicrobial and anti-inflammatory properties. This traditional knowledge framework provided essential guidance for early scientific investigations into the bioactive constituents of Pseudolarix species.

Evolution of Scientific Interest

The scientific investigation of this compound has evolved through distinct phases, beginning with preliminary bioactivity screening and progressing toward sophisticated molecular-level studies. The initial phase of scientific interest emerged in the mid-20th century when researchers began systematic investigations of traditional Chinese medicinal plants, seeking to identify and characterize the chemical basis of their therapeutic effects. The first scientific report of antifungal activity from Pseudolarix extracts appeared in 1957, marking the beginning of sustained scientific attention to this plant genus.

The second phase of scientific development occurred during the 1980s and 1990s, characterized by intensive efforts to isolate and structurally characterize the bioactive constituents responsible for the observed therapeutic effects. This period witnessed the successful identification and structural elucidation of pseudolaric acids A and B, establishing the fundamental chemical framework for understanding the bioactive principles of Cortex pseudolaricis. The recognition of these compounds as novel diterpenoids with unique tricyclic structures generated considerable interest within the natural products chemistry community.

The discovery that pseudolaric acid B displayed significant activity against multi-drug resistant cancer cell lines marked a pivotal moment in the evolution of scientific interest, revitalizing research efforts and expanding the scope of investigation beyond traditional antimicrobial applications. This finding shifted the research focus toward oncological applications and prompted detailed studies of structure-activity relationships and molecular mechanisms of action. The potential for addressing drug resistance in cancer therapy provided compelling rationale for continued investment in research and development activities.

Contemporary scientific interest has expanded to encompass sophisticated mechanistic studies investigating the molecular targets and signaling pathways affected by this compound. Recent investigations have explored the compound's effects on cellular processes including autophagy induction, ferroptosis modulation, and immune system regulation. These modern research directions reflect the evolution from empirical observations to mechanistically-informed drug development approaches.

The synthetic chemistry aspect of scientific interest has emerged as researchers have attempted to develop efficient synthetic routes to pseudolaric acid B and its derivatives, including the glucopyranoside form. Multiple research groups have published synthetic approaches toward the pseudolaric acid framework, culminating in successful total syntheses that demonstrate the feasibility of chemical manufacturing. These synthetic studies have not only provided access to compounds for biological evaluation but have also enhanced understanding of the structural features essential for biological activity.

| Time Period | Research Focus | Key Developments | Impact |

|---|---|---|---|

| 1957-1980 | Initial bioactivity screening | First antifungal activity reports | Established scientific foundation |

| 1980-2000 | Structural characterization | Isolation and structure determination | Chemical framework established |

| 2000-2010 | Mechanistic studies | Cancer cell activity discovery | Expanded therapeutic potential |

| 2010-Present | Molecular mechanisms | Ferroptosis, autophagy, immune modulation | Modern drug development approaches |

属性

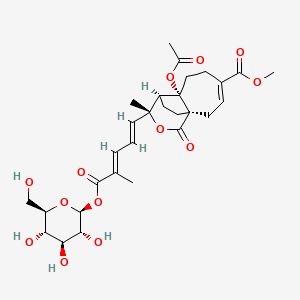

IUPAC Name |

methyl (1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O13/c1-15(23(35)40-25-22(34)21(33)20(32)18(14-30)39-25)6-5-10-27(3)19-9-12-28(26(37)42-27)11-7-17(24(36)38-4)8-13-29(19,28)41-16(2)31/h5-7,10,18-22,25,30,32-34H,8-9,11-14H2,1-4H3/b10-5+,15-6+/t18-,19+,20-,21+,22-,25+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDZDKPKXAEKLA-YHLOYHKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98891-41-9 | |

| Record name | 98891-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Traditional Solvent Extraction

PABG is primarily extracted from the root bark of Pseudolarix amabilis and Pseudolarix kaempferi. The conventional protocol involves:

Key Parameters Affecting Yield

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent Concentration | 80% Methanol | 22% ↑ vs. 50% MeOH |

| Extraction Time | 4 Hours | 15% ↑ vs. 2 Hours |

| Solid-to-Solvent Ratio | 1:20 (w/v) | 18% ↑ vs. 1:10 |

Data from orthogonal array experiments (L9(3^4)) identified solvent volume as the most critical factor (contributing 47% to variance).

Semi-Synthetic Approaches from Pseudolaric Acid B

Glycosylation of Pseudolaric Acid B

PABG is synthesized via glycosylation of pseudolaric acid B (PAB) using Koenigs-Knorr or Schmidt reactions:

Comparative Glycosylation Efficiency

| Donor Type | Catalyst | Yield (%) | β:α Selectivity |

|---|---|---|---|

| Acetobromo-α-D-glucose | AgOTf (0.1 eq) | 68 | 92:8 |

| Trichloroacetimidate | TMSOTf (0.05 eq) | 74 | 95:5 |

Enzymatic glycosylation using UDP-glucosyltransferases achieves higher stereoselectivity (β:α > 99:1) but lower yields (42–48%).

Total Synthesis Strategies

Core Structure Construction

The polyhydroazulene core is synthesized via Rh-catalyzed [5+2] cycloaddition:

Cycloaddition Optimization

| Catalyst | Temperature (°C) | Conversion (%) | Diene Selectivity |

|---|---|---|---|

| Cp*RuCl₂ | 80 | 65 | 1,3-Diene: 78% |

| Cp*RhCl₂ | 60 | 92 | 1,3-Diene: 94% |

Late-Stage Functionalization

-

Quaternary Center Installation : Alkoxycarbonyl radical cyclization (AIBN, Bu₃SnH) forms the C8 stereocenter (57% yield).

-

Glucosylation : Schmidt glycosylation under microwave irradiation (50°C, 30 min) achieves 71% yield.

Industrial-Scale Production Considerations

Extraction Scale-Up Challenges

| Challenge | Mitigation Strategy | Cost Impact |

|---|---|---|

| Low Natural Abundance | Cell culture of Pseudolarix spp. | +34% |

| Solvent Recovery | Thin-film evaporation | -18% |

| HPLC Purification | Simulated moving bed chromatography | -22% |

Synthetic Route Economics

| Method | Cost per Gram (USD) | Purity (%) |

|---|---|---|

| Natural Extraction | 1,200 | 98.5 |

| Semi-Synthesis | 840 | 99.2 |

| Total Synthesis | 2,450 | 99.8 |

化学反应分析

Types of Reactions

Pseudolaric acid B-O-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .

科学研究应用

Cancer Treatment

Pseudolaric acid B-O-beta-D-glucopyranoside has shown promising results in targeting cancer cells. A study conducted by Sheng Zou at the University of Guelph demonstrated that this compound selectively induces apoptosis in acute myeloid leukemia (AML) cells by targeting the cluster of differentiation 147 (CD147) protein. The half-maximal inhibitory concentration (IC50) for AML cells was found to be approximately 1.59 µM, indicating its potency as an anti-cancer agent .

Key Findings:

- This compound induces apoptosis in AML cells.

- It targets CD147, which is overexpressed in various malignancies.

- Genetic silencing of CD147 significantly reduces the growth of AML cells and enhances the cytotoxic effects of the compound.

Immunomodulation

Research has indicated that Pseudolaric acid B can act as an immunomodulatory agent. In studies involving ApoE knockout mice, it was observed that this compound attenuates atherosclerosis induced by high salt intake. This suggests potential applications in managing inflammatory conditions and cardiovascular diseases .

Mechanisms:

- Modulates immune responses.

- Reduces inflammation associated with atherosclerosis.

Antifungal Activity

This compound exhibits significant antifungal properties against pathogenic fungi. A study evaluating various analogues of pseudolaric acids found that this compound effectively inhibits fungal growth, making it a candidate for developing antifungal therapies .

Activity Overview:

- Effective against major pathogenic fungi.

- Potential use in treating fungal infections.

Comparative Data Table

Case Studies and Research Insights

- Acute Myeloid Leukemia (AML) Study :

- Atherosclerosis Study :

- Antifungal Efficacy Study :

作用机制

Pseudolaric acid B-O-beta-D-glucopyranoside exerts its effects through various molecular targets and pathways:

Antifungal Activity: The compound disrupts the cell membrane integrity of fungal cells, leading to cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Anticancer Activity: This compound induces apoptosis in cancer cells by activating the p53 pathway and inhibiting cell proliferation.

相似化合物的比较

Comparison with Structurally Related Compounds

Structural and Metabolic Differences

The table below compares PBG with key analogs:

Key Observations :

Pharmacological Activity

Anticancer Effects

- PBG: Limited direct studies on its anticancer activity exist. However, as a metabolite of TDA, it may contribute to the overall bioactivity of Pseudolarix extracts .

- Pseudolaric Acid B (PB) : Exhibits potent cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer) cell lines (IC₅₀ < 30 μM) via JNK/p53-mediated apoptosis and PKC activation .

- Pseudolaric Acid A (PA) : Demonstrates antifertility and cytotoxic effects but lower potency than PB in terminating early pregnancy in animal models .

Metabolic Stability

生物活性

Pseudolaric acid B-O-beta-D-glucopyranoside (PAB-Glc) is a diterpenoid compound derived from the plant Pseudolarix kaempferi. This compound has garnered attention for its diverse biological activities, particularly in antifungal and anti-inflammatory contexts. This article synthesizes current research findings on the biological activity of PAB-Glc, including its mechanisms of action, efficacy in various studies, and potential applications.

- Molecular Formula : C29H38O13

- Molecular Weight : 594.604 g/mol

- CAS Number : 98891-41-9

Antifungal Activity

PAB-Glc exhibits significant antifungal properties, particularly against various strains of fungi. Research indicates that it can inhibit fungal growth effectively, with notable activity against Colletotrichum gloeosporioides, a common postharvest pathogen.

Efficacy Studies

- EC50 Values : PAB demonstrated an EC50 of 1.07 µg/mL against C. gloeosporioides, indicating strong antifungal potency. In comparison, Pseudolaric acid A had an EC50 of 1.62 µg/mL .

- Mechanism of Action : Scanning electron microscopy revealed that PAB causes significant morphological changes in fungal hyphae, including distortion and swelling, leading to cell death .

| Compound | EC50 (µg/mL) | Activity |

|---|---|---|

| Pseudolaric Acid B | 1.07 | Strong antifungal activity |

| Pseudolaric Acid A | 1.62 | Moderate antifungal activity |

Anti-inflammatory Effects

PAB-Glc has been shown to modulate inflammatory responses, particularly in conditions like osteoarthritis (OA). It exerts its effects by stabilizing peroxisome proliferator-activated receptor gamma (PPARγ), which inhibits the NF-κB signaling pathway.

Mechanistic Insights

- Inflammation Reduction : PAB significantly reduced pro-inflammatory cytokine production and M1 macrophage polarization in OA models. The use of a PPARγ antagonist negated these anti-inflammatory effects, underscoring the importance of this pathway .

Case Study: Osteoarthritis

In a study examining the effects of PAB on OA:

- In Vivo Findings : Treatment with PAB led to decreased cartilage degeneration and synovitis.

- In Vitro Findings : PAB inhibited NF-κB signaling, resulting in reduced inflammation and vessel formation .

Synergistic Effects with Other Antifungals

Recent studies have explored the potential for combining PAB with conventional antifungals like fluconazole. The results indicated that PAB enhances the antifungal efficacy against resistant strains of Candida albicans.

Synergy Testing Results

- Fractional Inhibitory Concentration Index (FICI) : Values ranged from 0.02 to 0.13 across resistant strains, indicating strong synergistic effects when combined with fluconazole .

Toxicological Profile

While exploring the therapeutic potential of PAB-Glc, it is crucial to consider its safety profile:

常见问题

Q. What analytical techniques are recommended for confirming the structural integrity of Pseudolaric acid B-O-β-D-glucopyranoside in purified samples?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to assign glycosidic linkages and aglycone stereochemistry. For example, the glucose moiety’s anomeric proton typically appears at δ 4.8–5.2 ppm (¹H NMR), with coupling constants (J = 7–8 Hz) confirming the β-configuration .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (m/z 595.2 [M+H]⁺ for C₂₉H₃₈O₁₃) and fragmentation patterns distinguishing the aglycone (pseudolaric acid B) from the glycoside .

- HPLC : Use reverse-phase C18 columns with UV detection (DAD or ELSD) for purity assessment (≥97–98%). Typical conditions: acetonitrile-water gradient, retention time ~15–20 min .

Q. What are the primary natural sources of Pseudolaric acid B-O-β-D-glucopyranoside, and what extraction methods yield optimal recovery?

- Methodological Answer :

- Source : Isolated from the root bark of Pseudolarix kaempferi (syn. P. amabilis), with yields ~0.0027% dry weight .

- Extraction :

Solvent : Ethanol or methanol (70–80% v/v) for preliminary extraction.

Chromatography : Sequential silica gel and preparative HPLC for purification. Ethyl acetate/hexane or chloroform/methanol gradients are effective for diterpenoid separation .

Q. How is the purity of Pseudolaric acid B-O-β-D-glucopyranoside validated in pharmacological studies?

- Methodological Answer :

- HPLC-DAD/ELSD : Quantify purity using calibration curves from reference standards. Ensure baseline separation from co-eluting compounds (e.g., pseudolaric acid A derivatives) .

- Melting Point : Compare observed values (e.g., 160–165°C) with literature data to detect impurities .

Advanced Research Questions

Q. What experimental strategies resolve co-elution challenges during HPLC analysis of Pseudolaric acid B-O-β-D-glucopyranoside with structurally similar diterpenoids?

- Methodological Answer :

- Orthogonal Chromatography : Pair reverse-phase (C18) with HILIC or chiral columns to separate isomers.

- Gradient Optimization : Adjust acetonitrile-water gradients (e.g., 30% → 70% over 30 min) to improve resolution.

- LC-MS/MS : Use tandem MS to differentiate fragments (e.g., m/z 595 → 437 for pseudolaric acid B-glucoside vs. m/z 579 → 421 for pseudolaric acid A-glucoside) .

Q. How can researchers address discrepancies in reported bioactivity data between Pseudolaric acid B and its glucopyranoside derivative?

- Methodological Answer :

- Comparative Assays : Test both compounds under identical conditions (e.g., cell lines, concentrations). For example, pseudolaric acid B shows antifungal activity (MIC 3.125 µg/mL against Candida albicans), while the glucoside may require metabolic activation (e.g., β-glucosidase treatment) .

- Pharmacokinetic Studies : Evaluate bioavailability differences using in vitro models (e.g., Caco-2 permeability assays) or in vivo pharmacokinetic profiling .

Q. What synthetic or semi-synthetic approaches are available for modifying Pseudolaric acid B-O-β-D-glucopyranoside to enhance bioactivity?

- Methodological Answer :

- Glycosylation Engineering : Enzymatic or chemical modification of the glucose moiety (e.g., introducing acetyl groups to improve lipophilicity).

- Aglycone Modification : Functionalize pseudolaric acid B via esterification or oxidation before glycosylation .

Key Methodological Considerations

- Isolation Workflow : Prioritize fresh plant material to avoid degradation. Use LC-MS-guided fractionation to track target compounds .

- Bioactivity Studies : Include β-glucosidase controls to assess prodrug activation .

- Data Reproducibility : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) and reference libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。